2-Bromo-3-(cyclopropylmethoxy)benzamide
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Overview
Description
2-Bromo-3-(cyclopropylmethoxy)benzamide is an organic compound that belongs to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(cyclopropylmethoxy)benzamide typically involves the following steps:
Bromination: The starting material, 3-(cyclopropylmethoxy)benzoic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amidation: The brominated intermediate is then subjected to amidation with ammonia or an amine derivative to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(cyclopropylmethoxy)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the benzamide ring.
Reduction: Reduced forms of the benzamide ring.
Coupling: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
2-Bromo-3-(cyclopropylmethoxy)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(cyclopropylmethoxy)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropylmethoxy group and bromine atom can influence the compound’s binding affinity and specificity, leading to different biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
3-(Cyclopropylmethoxy)benzamide: Lacks the bromine atom, affecting its reactivity and biological activity.
2-Bromo-4-(cyclopropylmethoxy)benzamide: Bromine atom at a different position, leading to different chemical properties.
Uniqueness
2-Bromo-3-(cyclopropylmethoxy)benzamide is unique due to the specific positioning of the bromine atom and the cyclopropylmethoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-bromo-3-(cyclopropylmethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-8(11(13)14)2-1-3-9(10)15-6-7-4-5-7/h1-3,7H,4-6H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLZBJQBRXZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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